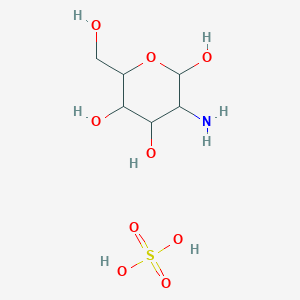

D-Glucosamine (sulfate)

Description

Ubiquity and Role as an Amino Sugar

D-glucosamine is a monosaccharide, a simple sugar, where one of the hydroxyl groups is replaced by an amino group. acs.org It is one of the most abundant monosaccharides in nature. acs.org Found in the exoskeletons of shellfish, animal bones, and fungi, D-glucosamine is a key component of many structural polymers. acs.orgwikipedia.org In humans, it is synthesized from fructose-6-phosphate (B1210287) and glutamine as glucosamine-6-phosphate, which is the initial step in the hexosamine biosynthesis pathway. wikipedia.org This pathway is crucial for the production of all nitrogen-containing sugars. wikipedia.org

Fundamental Building Block in Biological Macromolecules

D-glucosamine serves as a vital precursor in the biochemical synthesis of a wide array of glycosylated proteins and lipids. medchemexpress.commedchemexpress.com It is a fundamental building block for glycosaminoglycans (GAGs), which are major components of the extracellular matrix of connective tissues, including cartilage and synovial fluid. medchemexpress.comnih.gov GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and keratan (B14152107) sulfate, are long, unbranched polysaccharides that play critical roles in the structural integrity and lubrication of joints. D-glucosamine is also integral to the formation of glycoproteins and glycolipids, which are involved in cell-cell recognition, signaling, and immune responses. nih.gov Chitin (B13524), a complex polysaccharide found in the exoskeletons of arthropods, is a homopolymer of N-acetylglucosamine, a derivative of glucosamine (B1671600). acs.orgncert.nic.in

Distinction and Relevance of D-Glucosamine (Sulfate) in Research Contexts

While glucosamine exists in several forms, including glucosamine hydrochloride and N-acetylglucosamine, D-glucosamine (sulfate) is of particular interest in research. wikipedia.org This form is a salt of glucosamine that is stabilized with sulfuric acid. nih.gov The presence of the sulfate group is thought to be significant, as sulfate is also a necessary component for the biosynthesis of glycosaminoglycans. medchemexpress.com

Chemical and Physical Properties of D-Glucosamine and its Sulfate Salt

Below are tables detailing the chemical and physical properties of D-Glucosamine and D-Glucosamine (sulfate).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H13NO5 | nih.gov |

| Molecular Weight | 179.17 g/mol | nih.gov |

| IUPAC Name | (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | nih.gov |

| CAS Number | 3416-24-8 | |

| Synonyms | Chitosamine, 2-amino-2-deoxy-D-glucose | nih.gov |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H15NO9S or (C6H13NO5)2·H2SO4 | nih.govnih.gov |

| Molecular Weight | 277.25 g/mol or 456.42 g/mol (dimer) | nih.govnih.gov |

| IUPAC Name | (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | nih.gov |

| CAS Number | 29031-19-4 | nih.govscbt.com |

| Synonyms | 2-Amino-2-deoxy-D-glucose sulfate, Chitosamine sulfate | scbt.com |

Detailed Research Findings

Numerous in vitro and in vivo studies have been conducted to elucidate the biochemical mechanisms of D-glucosamine (sulfate).

Effects on Chondrocytes: In cultured rat chondrocytes, D-glucosamine has been shown to counteract the detrimental effects of interleukin-1β (IL-1β), a pro-inflammatory cytokine, on proteoglycan synthesis. nih.gov It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, in these cells. nih.gov

Impact on Extracellular Matrix Components: Research on human osteoarthritic osteoblasts has indicated that glucosamine can increase the ratio of osteoprotegerin to RANKL, a key factor in regulating bone resorption. nih.gov This effect was enhanced when combined with chondroitin sulfate. nih.gov

Anti-inflammatory and Antioxidant Activity: Glucosamine sulfate has demonstrated dose-dependent antioxidant activity. medchemexpress.com It has also been shown to inhibit the protein expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and decrease the phosphorylation of proteins involved in translation. medchemexpress.commedchemexpress.com In studies on renal cells, it significantly reduced the expression of markers associated with fibrosis. medchemexpress.commedchemexpress.com

Despite these promising preclinical findings, the translation to definitive clinical outcomes in human studies has been a subject of considerable discussion and varying results. nih.govnih.govcapes.gov.br

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15NO9S |

|---|---|

Molecular Weight |

277.25 g/mol |

IUPAC Name |

3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C6H13NO5.H2O4S/c7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2-6,8-11H,1,7H2;(H2,1,2,3,4) |

InChI Key |

VSKBNXJTZZAEPH-UHFFFAOYSA-N |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolism of D Glucosamine

The Hexosamine Biosynthesis Pathway (HBP)

The hexosamine biosynthesis pathway (HBP) is a series of enzymatic reactions that convert glucose into uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a key building block for the synthesis of complex carbohydrate-containing molecules. nih.govresearchgate.net This pathway branches off from glycolysis, utilizing a small fraction of the glucose that enters the cell. wikipedia.orgnih.gov The HBP is a vital cellular process, and its complete blockage is lethal to organisms, underscoring its importance in normal growth and development. frontiersin.org The end-product, UDP-GlcNAc, is essential for protein glycosylation, the formation of glycolipids, and the synthesis of cell wall components. frontiersin.orgnih.gov

The enzyme is subject to regulation at multiple levels, including allosteric feedback inhibition by the pathway's end-product, UDP-GlcNAc. nih.govontosight.ai This ensures that the production of hexosamines is tightly controlled and aligned with the cell's metabolic needs. nih.gov Increased GFAT expression and activity have been observed in response to hyperglycemia. ontosight.ainih.gov In humans, GFAT is a homodimer, and its activity is crucial for regulating the availability of precursors for the glycosylation of proteins. wikipedia.orguniprot.org

Following the initial step, a series of enzymatic conversions leads to the final product of the HBP.

As mentioned, Glucosamine-6-Phosphate (GlcN-6P) is the product of the initial reaction in the HBP, synthesized from fructose-6-phosphate (B1210287) and glutamine by the enzyme GFAT. wikipedia.orgwikipedia.org This amino sugar phosphate (B84403) is the precursor for subsequent reactions within the pathway. nih.gov

The next step in the pathway is the acetylation of GlcN-6P to form N-acetylglucosamine-6-phosphate (GlcNAc-6P). wikipedia.orgontosight.ai This reaction is catalyzed by the enzyme glucosamine-phosphate N-acetyltransferase 1 (GNPNAT1), which transfers an acetyl group from acetyl-CoA to the amino group of GlcN-6P. wikipedia.orgwikigenes.org GNPNAT1 is a key enzyme in the HBP and has been identified as a prognostic marker in certain types of cancer due to its role in altered glucose metabolism in tumor cells. nih.gov In humans, this enzyme is encoded by the GNPNAT1 gene and is highly expressed in the liver, stomach, and gastrointestinal tract. wikipedia.orgatlasgeneticsoncology.org

The final steps of the HBP involve the conversion of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P) by the enzyme phosphoacetylglucosamine mutase (PGM3/AGM1). ontosight.ai Subsequently, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction between GlcNAc-1P and uridine triphosphate (UTP) to produce the final product of the pathway, UDP-GlcNAc. frontiersin.orgresearchgate.net UDP-GlcNAc is a high-energy donor substrate for glycosyltransferases, which are the enzymes responsible for attaching N-acetylglucosamine to proteins and lipids. nih.gov

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Role in HBP |

|---|---|---|---|---|

| Glutamine:fructose-6-phosphate amidotransferase | GFAT / GlmS | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate (B1630785) | Initial and rate-limiting step. ontosight.aiyoutube.com |

| Glucosamine-phosphate N-acetyltransferase 1 | GNPNAT1 | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate, CoA | Acetylation of GlcN-6P. wikipedia.orgontosight.ai |

| Phosphoacetylglucosamine mutase | PGM3 / AGM1 | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate | Isomerization of the phosphate group. ontosight.ai |

| UDP-N-acetylglucosamine pyrophosphorylase | UAP1 / AGX1 | N-acetylglucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, Pyrophosphate | Formation of the final product, UDP-GlcNAc. frontiersin.orgresearchgate.net |

The flux through the HBP is tightly regulated to maintain cellular homeostasis of UDP-GlcNAc. frontiersin.org The primary point of regulation is the first enzyme, GFAT, which is subject to feedback inhibition by the end-product, UDP-GlcNAc. nih.govontosight.ai This means that when levels of UDP-GlcNAc are high, it binds to GFAT and inhibits its activity, thus slowing down the entire pathway.

Furthermore, the HBP is regulated by the availability of its substrates, which connect it to the major metabolic pathways of the cell. nih.gov These substrates include:

Glucose: providing fructose-6-phosphate through glycolysis. nih.gov

Glutamine: providing the amino group. nih.gov

Acetyl-CoA: providing the acetyl group for the acetylation step. nih.gov

UTP: providing the uridine monophosphate (UMP) moiety and energy for the final step. nih.gov

Regulation of HBP Flux

Feedback Mechanisms

The regulation of the Hexosamine Biosynthetic Pathway is tightly controlled, primarily through feedback inhibition to maintain metabolic homeostasis. The rate-limiting enzyme of this pathway is Glutamine:fructose-6-phosphate amidotransferase (GFAT), which catalyzes the conversion of fructose-6-phosphate (Fru-6-P) and glutamine into glucosamine-6-phosphate (GlcN-6-P) and glutamate. researchgate.netebi.ac.uk

The major end-product of the HBP, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), functions as a potent allosteric feedback inhibitor of GFAT. researchgate.net UDP-GlcNAc binds to a specific site on the isomerase domain of GFAT, which is distinct from the active site. nih.gov This binding induces a conformational change that inhibits the enzyme's glutaminase (B10826351) function, thereby reducing the production of GlcN-6-P and controlling the flux through the entire pathway. nih.govnih.gov This negative feedback loop ensures that the intracellular concentration of UDP-GlcNAc is precisely managed. Research has shown that the inhibition of human GFAT1 by UDP-GlcNAc is competitive with a K(i) of 4 µM. nih.gov Furthermore, the immediate product of the GFAT reaction, GlcN-6-P, also acts as a potent competitive inhibitor for the fructose-6-phosphate binding site, with a measured K(i) of 6 µM, adding another layer of regulation. nih.gov

| Regulator | Enzyme | Mechanism of Action | Significance |

|---|---|---|---|

| UDP-N-acetylglucosamine (UDP-GlcNAc) | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Allosteric feedback inhibition; binds to the isomerase domain. researchgate.netnih.gov | Primary control mechanism for the Hexosamine Biosynthetic Pathway, regulating the overall flux. researchgate.net |

| Glucosamine-6-phosphate (GlcN-6-P) | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Competitive inhibition; competes with fructose-6-phosphate at the active site. nih.gov | Provides immediate product-based regulation of the pathway's first committed step. nih.gov |

Nutrient Sensing and Metabolic Control

The Hexosamine Biosynthetic Pathway is strategically positioned to function as a cellular nutrient sensor, integrating signals from carbohydrate, amino acid, fatty acid, and nucleotide metabolism. nih.govnih.govoup.com Approximately 2-5% of the glucose entering a cell is channeled into the HBP. researchgate.net The pathway's final product, UDP-GlcNAc, is a critical molecule that links the cell's nutrient status to the regulation of numerous cellular processes through a post-translational modification known as O-GlcNAcylation. cdnsciencepub.comroyalsocietypublishing.org

O-GlcNAcylation is the attachment of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. cdnsciencepub.com This dynamic modification is analogous to phosphorylation and can alter a protein's function, stability, or localization. cdnsciencepub.com The levels of UDP-GlcNAc, and thus the extent of O-GlcNAcylation, fluctuate with the availability of key nutrients:

Glucose: Provides fructose-6-phosphate.

Glutamine: Donates the amino group.

Acetyl-CoA (from fatty acids): Required for the acetylation step.

UTP (from nucleotides): Needed for the final synthesis of UDP-GlcNAc.

By modifying key signaling proteins and transcription factors, O-GlcNAcylation plays a pleiotropic role in metabolic control. oup.com For instance, excessive flux through the HBP and subsequent hyper-O-GlcNAcylation have been linked to the development of insulin (B600854) resistance. oup.comcdnsciencepub.com O-GlcNAcylation of proteins involved in the insulin signaling cascade can impede their phosphorylation and subsequent activation, leading to reduced glucose uptake. royalsocietypublishing.org This makes the HBP a crucial checkpoint in maintaining metabolic health and responding to nutritional changes. nih.govnih.gov

Catabolism of D-Glucosamine and N-Acetyl-D-Glucosamine

D-glucosamine and its acetylated form, N-acetyl-D-glucosamine, can be catabolized by the cell, feeding into central metabolic pathways. This process involves a series of enzymatic steps.

Enzymes Involved in Catabolism (e.g., Hexokinase, N-Acetylglucosamine-6-Phosphate Deacetylase, Glucosamine-6-Phosphate Deaminase/GNPDA)

The breakdown of glucosamine (B1671600) and its derivatives is facilitated by several key enzymes:

Hexokinase: This enzyme, which catalyzes the first step of glycolysis, can also phosphorylate D-glucosamine upon its entry into the cell. researchgate.net It transfers a phosphate group from ATP to glucosamine, forming glucosamine-6-phosphate (GlcN-6-P). researchgate.netnih.gov Hexokinase II, a predominant isoform in many tissues, is known to catalyze this reaction. nih.gov Some hexokinases have a broad substrate specificity and can efficiently phosphorylate both glucose and glucosamine. nih.gov

N-Acetylglucosamine-6-Phosphate Deacetylase (NagA): This enzyme is crucial for the catabolism of N-acetylglucosamine (GlcNAc). plos.orgnih.gov After GlcNAc is phosphorylated to N-acetylglucosamine-6-phosphate (GlcNAc-6P), NagA catalyzes the hydrolysis of the acetyl group, yielding GlcN-6-P and acetate (B1210297). uniprot.orgresearchgate.netwikipedia.org This reaction is a committed step for the utilization of GlcNAc as a carbon source. plos.orgnih.gov

Glucosamine-6-Phosphate Deaminase (GNPDA): Also known as glucosamine-6-phosphate isomerase, this allosteric enzyme catalyzes the reversible conversion of GlcN-6-P into the glycolytic intermediate fructose-6-phosphate (Fru-6-P) and an ammonium (B1175870) ion. uniprot.orguniprot.orgnih.govwikipedia.org This provides a direct link between amino sugar catabolism and central glucose metabolism. wikipedia.org There are two main isoforms in mammals, GNPDA1 and GNPDA2. genecards.org The enzyme is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc-6P). uniprot.orguniprot.org

| Enzyme | Substrate(s) | Product(s) | Metabolic Role |

|---|---|---|---|

| Hexokinase | D-Glucosamine, ATP | Glucosamine-6-phosphate (GlcN-6P), ADP | Phosphorylates exogenous glucosamine, trapping it in the cell for further metabolism. researchgate.net |

| N-Acetylglucosamine-6-Phosphate Deacetylase (NagA) | N-Acetylglucosamine-6-phosphate, H₂O | Glucosamine-6-phosphate, Acetate | Key step in the catabolism of N-acetylglucosamine, preparing it to enter central metabolism. uniprot.orgwikipedia.org |

| Glucosamine-6-Phosphate Deaminase (GNPDA) | Glucosamine-6-phosphate, H₂O | Fructose-6-phosphate, NH₄⁺ | Links hexosamine catabolism directly to glycolysis through a reversible reaction. uniprot.orguniprot.orgwikipedia.org |

Interconversion between GlcN-6P and Fructose-6-Phosphate (Fru6P)

The interconversion between glucosamine-6-phosphate (GlcN-6P) and fructose-6-phosphate (Fru6P) is a critical metabolic junction, catalyzed by glucosamine-6-phosphate deaminase (GNPDA). nih.govnih.gov The reaction is a reversible deamination coupled with aldo-keto isomerization:

D-glucosamine-6-phosphate + H₂O ⇌ D-fructose-6-phosphate + NH₃ wikipedia.org

This reversible reaction allows the cell to direct the metabolic flux based on its needs. In the catabolic direction, it channels excess GlcN-6-P (derived from glucosamine or GlcNAc breakdown, or from the HBP) into glycolysis by converting it to Fru-6-P. uniprot.org Conversely, when ammonium levels are high, the reaction can proceed in the reverse direction, driving the amination of Fru-6-P to synthesize GlcN-6-P, thereby feeding into the hexosamine pathway. uniprot.orguniprot.org This reversibility highlights the role of GNPDA in fine-tuning the balance between glycolytic flux and the synthesis of amino sugars. uniprot.org

Interactions with Other Core Metabolic Pathways

The metabolism of D-glucosamine is not isolated but is intricately linked with central metabolic pathways, most notably glucose metabolism and glycolysis.

Glucose Metabolism and Glycolysis

D-glucosamine can significantly interact with and influence glucose metabolism. Due to its structural similarity to glucose, glucosamine can compete with glucose for transport into the cell and for phosphorylation by hexokinase. researchgate.netnih.gov

When exogenous glucosamine enters a cell, it is phosphorylated by hexokinase to GlcN-6-P. archivesofrheumatology.org This reaction consumes ATP and can act as a competitive inhibitor of glucose phosphorylation, the first rate-limiting step of glycolysis. nih.govnih.gov By competing for the active site of hexokinase, glucosamine can effectively slow down the rate of glycolysis. nih.gov Studies have shown that D-glucosamine can lower the production of lactate (B86563) from glucose, indicating an inhibitory effect on the glycolytic pathway. nih.gov This interference can lead to a reduction in ATP production via glycolysis, especially at higher glucosamine concentrations. nih.gov

The introduction of glucosamine can also impact insulin signaling. While high concentrations of glucosamine have been used experimentally to induce insulin resistance, the mechanism involves the increased flux through the HBP, leading to aberrant O-GlcNAcylation of signaling proteins. diabetesjournals.orgpsu.edu This can impair downstream events in the insulin signaling cascade, affecting processes like the translocation of glucose transporter 4 (GLUT4) to the cell membrane. psu.edu

Glutamine Metabolism

The endogenous synthesis of D-glucosamine is intrinsically linked to glutamine metabolism through a critical metabolic route known as the Hexosamine Biosynthetic Pathway (HBP). frontiersin.orgresearchgate.net This pathway serves as a vital intersection, integrating glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.orgresearchgate.net The central role of glutamine is evident in the very first and rate-limiting step of this pathway. researchgate.netebi.ac.uk

In this initial reaction, the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the transfer of an amide group from L-glutamine to fructose-6-phosphate. nih.govnih.gov Fructose-6-phosphate is an intermediate of glycolysis, meaning a small fraction (estimated at 3-5%) of glucose that enters a cell is diverted from energy production to this biosynthetic pathway. researchgate.net The reaction yields two products: L-glutamate and glucosamine-6-phosphate. ebi.ac.uknih.gov This conversion is the sole known biosynthetic route for producing glucosamine-6-phosphate in mammals and is practically irreversible. ebi.ac.uk

The enzyme GFAT, also known as glucosamine-6-phosphate synthase (GlmS), is a member of the N-terminal nucleophile class of amidotransferases. ebi.ac.uknih.gov It possesses two distinct functional domains: an N-terminal glutaminase domain that hydrolyzes glutamine to produce ammonia (B1221849) and glutamate, and a C-terminal isomerase/synthase domain that binds fructose-6-phosphate and utilizes the ammonia to synthesize glucosamine-6-phosphate. ebi.ac.uk Studies have shown that the production of glutamate and glucosamine-6-phosphate by human GFAT1 (hGFAT1) is tightly coupled. nih.gov

The activity of the HBP, and thus the synthesis of glucosamine, is highly dependent on the availability of its substrates. Research has demonstrated that the synthesis of glucosamine-6-phosphate and its subsequent products, such as UDP-N-acetylglucosamine (UDP-GlcNAc), increases with rising extracellular concentrations of both glucose and glutamine. nih.govresearchgate.net This positions the HBP as a crucial cellular sensor of nutrient status. frontiersin.org For instance, in various types of endothelial cells, increasing glutamine concentrations from 0.5 to 4 mmol/L significantly increased the synthesis of glucosamine-6-phosphate. nih.govresearchgate.net

The pathway's regulation is also critical. The product of the GFAT-catalyzed reaction, glucosamine-6-phosphate, acts as a potent feedback inhibitor of the enzyme, competing with the substrate fructose-6-phosphate. nih.gov This feedback mechanism helps to maintain homeostasis of hexosamine levels within the cell.

The interplay between glucose and glutamine metabolism via the HBP is essential for cellular functions, particularly in rapidly proliferating cells. nih.govresearchgate.net Glucose metabolism through the HBP is required to sustain sufficient growth factor signaling, which in turn promotes the uptake of glutamine needed for cell growth and survival. nih.govnih.gov If glucose is scarce, glutamine uptake can be markedly reduced, leading to cellular atrophy. nih.govresearchgate.net However, providing N-acetylglucosamine (a derivative of glucosamine) can restore mitochondrial metabolism and cell growth by stimulating glutamine uptake and metabolism, highlighting the pathway's central coordinating role. nih.govresearchgate.net

Furthermore, the metabolism of glutamine to glucosamine has been shown to be necessary for certain physiological effects of glutamine. For example, the inhibition of endothelial nitric oxide (NO) synthesis by glutamine is prevented when GFAT is blocked by inhibitors like 6-diazo-5-oxo-L-norleucine (DON) or azaserine. nih.govnih.govresearchgate.net This effect is linked to a reduction in cellular NADPH levels, an essential cofactor for NO synthase, caused by glucosamine's inhibition of the pentose (B10789219) phosphate pathway. nih.gov

Research Findings on Glucosamine Synthesis in Endothelial Cells

The following table summarizes findings on the synthesis of glucosamine-6-phosphate and its derivatives in response to varying concentrations of glucose and glutamine in rat coronary microvascular endothelial cells.

| Glucose Concentration (mmol/l) | Glutamine Concentration (mmol/l) | Glucosamine-6-P Synthesis (pmol/mg protein) | UDP-N-acetylglucosamine Synthesis (pmol/mg protein) | UDP-N-acetylgalactosamine Synthesis (pmol/mg protein) |

| 5 | 0.5 | 1.8 ± 0.2 | 16.5 ± 1.5 | 6.2 ± 0.6 |

| 5 | 2 | 2.9 ± 0.3 | 25.1 ± 2.3 | 10.1 ± 0.9 |

| 5 | 4 | 3.8 ± 0.4 | 33.2 ± 3.1 | 13.5 ± 1.2 |

| 15 | 0.5 | 2.9 ± 0.3 | 24.8 ± 2.2 | 9.9 ± 0.9 |

| 15 | 2 | 4.6 ± 0.4 | 39.4 ± 3.6 | 15.8 ± 1.4 |

| 15 | 4 | 6.1 ± 0.6 | 52.3 ± 4.8 | 21.1 ± 1.9 |

| 30 | 0.5 | 4.3 ± 0.4 | 36.9 ± 3.4 | 14.8 ± 1.3 |

| 30 | 2 | 6.9 ± 0.6 | 59.1 ± 5.4 | 23.8 ± 2.1 |

| 30 | 4 | 9.1 ± 0.8 | 77.9 ± 7.1 | 31.4 ± 2.8 |

Data adapted from studies on rat coronary microvascular endothelial cells. researchgate.net Values are presented as mean ± standard error. The synthesis of all three compounds increased significantly (p < 0.01) with increasing concentrations of both glucose and glutamine.

Molecular and Cellular Mechanisms of D Glucosamine Action

Role in Extracellular Matrix (ECM) Homeostasis

D-glucosamine sulfate (B86663) plays a crucial role in the homeostasis of the extracellular matrix, particularly within articular cartilage. Its primary function is to serve as a building block for the production of GAGs, which are long, unbranched polysaccharides. These molecules are critical for the structural integrity and function of cartilage.

As a fundamental component of GAGs, D-glucosamine is integral to the formation of hyaluronic acid, chondroitin (B13769445) sulfate, and keratan (B14152107) sulfate. nih.gov These GAGs are vital for the viscoelastic properties of synovial fluid and the compressive resilience of articular cartilage. In vitro studies have demonstrated that glucosamine (B1671600) can stimulate the production of GAGs by chondrocytes, the primary cells in cartilage. nih.gov

D-glucosamine is a key substrate for the synthesis of hyaluronic acid (HA), a major component of synovial fluid that provides lubrication and shock absorption to the joints. nih.govresearchgate.net Studies on human osteoarthritic synovium explants have shown that the addition of glucosamine can significantly increase the production of hyaluronic acid. nih.govresearchgate.net This suggests that exogenous glucosamine can bolster the synthesis of this critical molecule in joint tissues. nih.gov Chondroitin sulfate has also been observed to increase the production of hyaluronic acid by synovial cells, which contributes to the viscosity of the synovial fluid. nih.gov

Proteoglycans are large molecules consisting of a core protein covalently attached to one or more GAG chains. Aggrecan is the major proteoglycan in articular cartilage, responsible for its ability to resist compressive loads. nih.govmdpi.com D-glucosamine sulfate has been shown to stimulate the synthesis of aggrecan core protein and increase aggrecan mRNA levels in cultured human osteoarthritis articular chondrocytes. nih.gov This anabolic effect contributes to the maintenance and repair of the cartilage matrix. nih.gov

Effects of D-Glucosamine Sulfate on Aggrecan and MMP-3 in Human OA Articular Chondrocytes

| Parameter | Effect of D-Glucosamine Sulfate | Concentration Range | Key Findings |

|---|---|---|---|

| Aggrecan Core Protein Levels | Dose-dependent increase | 1.0-150 µM | Reached a 120% increase at 150 µM. nih.gov |

| Aggrecan mRNA Levels | Increase | Not specified | Suggests stimulation of gene expression. nih.gov |

| Cell-Associated GAG Content | Dose-dependent increase | Not specified | Showed a 25-140% increase. nih.gov |

| MMP-3 Protein Levels | Decrease | Not specified | Resulted in an 18-65% decrease. nih.gov |

| MMP-3 Enzymatic Activity | Reduction | Not specified | Paralleled the reduction in protein levels. nih.gov |

Type II collagen is the primary collagenous component of articular cartilage, providing it with tensile strength and a framework for the proteoglycans. nih.gov In vitro studies have indicated that glucosamine can enhance the production of cartilage matrix components, including type II collagen, in chondrocyte cultures. nih.gov This suggests a role for glucosamine in maintaining the structural integrity of the cartilage.

In addition to its anabolic effects, D-glucosamine sulfate also appears to modulate the catabolic processes that lead to ECM degradation. It has been shown to inhibit the production and enzymatic activity of matrix metalloproteinase-3 (MMP-3), an enzyme involved in the breakdown of aggrecan and other matrix components. nih.gov Furthermore, some studies suggest that glucosamine can down-regulate the expression of aggrecanase-1 and aggrecanase-2, other key enzymes in cartilage degradation. nih.gov Glucosamine has also been found to prevent collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation. nih.gov

Modulation of ECM Degradation

Inhibition of Matrix Metalloproteinases (MMPs)

D-Glucosamine sulfate has been shown to inhibit the expression and activity of several matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components such as collagen and proteoglycans. This inhibitory action helps to preserve the structural integrity of cartilage.

Research has demonstrated that D-glucosamine sulfate can significantly suppress the gene and protein expression of various MMPs in different cell types. For instance, in human osteosarcoma cell lines (MG-63 and SaOS-2), glucosamine sulfate has been observed to have a pronounced suppressive effect on MMPs, with a particularly significant impact on MMP-3. nih.govspringermedizin.deresearchgate.net In one study, a concentration of 10 μg/ml of glucosamine sulfate reduced MMP-3 gene expression by approximately 68% in MG-63 cells and 63% in SaOS-2 cells. nih.govspringermedizin.de Increasing the concentration to 50 μg/ml resulted in a 74% reduction of MMP-3 expression in MG-63 cells. nih.govspringermedizin.de The expression of MMP-9 was also significantly reduced in SaOS-2 cells by about 34% with 10 μg/ml of glucosamine sulfate. nih.govspringermedizin.de

Furthermore, in human chondrocytes stimulated with interleukin-1β (IL-1β), a pro-inflammatory cytokine, glucosamine has been shown to inhibit the expression of MMP-1 and MMP-13. nih.gov A concentration of 10 mmol/L of glucosamine significantly decreased the mRNA and protein levels of both MMP-1 and MMP-13. nih.gov This demonstrates that glucosamine can counteract the catabolic effects of inflammatory stimuli on chondrocytes.

The inhibitory effects of D-glucosamine sulfate on specific MMPs are summarized in the table below.

| Cell Line | MMP Target | Concentration of D-Glucosamine Sulfate | Observed Effect |

| MG-63 Osteosarcoma | MMP-3 | 10 µg/mL | ~68% reduction in gene expression |

| SaOS-2 Osteosarcoma | MMP-3 | 10 µg/mL | ~63% reduction in gene expression |

| SaOS-2 Osteosarcoma | MMP-9 | 10 µg/mL | ~34% reduction in gene expression |

| Human Chondrocytes | MMP-1 | 10 mmol/L | Significant decrease in mRNA and protein levels |

| Human Chondrocytes | MMP-13 | 10 mmol/L | Significant decrease in mRNA and protein levels |

Inhibition of Aggrecanases

In addition to MMPs, D-glucosamine has been found to inhibit the activity of aggrecanases, another class of enzymes crucial for cartilage degradation. Aggrecanases, such as ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs 4) and ADAMTS-5, are the primary enzymes responsible for the cleavage of aggrecan, a major proteoglycan component of cartilage.

The mechanism by which glucosamine inhibits aggrecanase activity appears to be indirect. Studies have shown that glucosamine can interfere with the activation of these enzymes. Specifically, it has been demonstrated that 10 mM of glucosamine can reduce the excision of the ADAMTS-5 propeptide. nih.gov This interference with the propeptide removal is crucial because it prevents the conversion of the inactive zymogen form of the enzyme into its active, cartilage-degrading form. This effect is thought to be mediated by glucosamine's interference with the post-translational modification of furin, a proprotein convertase that is essential for the activation of ADAMTS-5. nih.gov By disrupting furin's function, glucosamine effectively reduces the amount of active aggrecanase.

Prevention of Collagen Oxidation and Degradation

D-Glucosamine plays a role in preventing the degradation of collagen, the main structural protein in cartilage, through mechanisms that go beyond the inhibition of enzymatic degradation. Research indicates that glucosamine can protect collagen from oxidative damage.

In an in vitro model of cartilage collagen degradation mediated by activated chondrocytes, both glucosamine sulfate and glucosamine hydrochloride were found to significantly inhibit the breakdown of collagen. This protective effect was not due to the inhibition of lipid peroxidation, a process that can lead to oxidative damage. Instead, glucosamine was shown to inhibit advanced lipoxidation reactions. It achieves this by preventing the oxidation of proteins within lipoproteins and inhibiting the formation of malondialdehyde adducts in the chondrocyte cell matrix. This suggests that glucosamine's mechanism for preventing collagen loss is, at least in part, through the inhibition of oxidative damage and the subsequent degradation of the collagen matrix.

Anti-Inflammatory Signaling Mechanisms

D-Glucosamine sulfate also exhibits anti-inflammatory properties by modulating key intracellular signaling pathways that are involved in the inflammatory response. A central target of its action is the Nuclear Factor kappa B (NF-κB) pathway.

Modulation of Nuclear Factor kappa B (NF-κB) Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, such as cytokines, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like MMPs.

D-Glucosamine has been shown to interfere with this pathway, thereby reducing the expression of inflammatory mediators. It has been observed that glucosamine can prevent the IL-1β-mediated activation of NF-κB in chondrocytes. nih.gov This inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory and chondroprotective effects of glucosamine.

The IκB kinase (IKK) complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO. The activation of this complex is a crucial step in the NF-κB signaling cascade. Research into the effects of glucosamine on IKK activity has revealed a nuanced mechanism.

Studies have shown that while a derivative of glucosamine, 2-(N-Acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA), directly inhibits the kinase activity of IKKα, glucosamine itself does not. nih.gov Instead, both glucosamine and NAPA have been found to inhibit the nuclear re-localization of IKKα. nih.gov By preventing IKKα from moving into the nucleus, glucosamine can interfere with its ability to participate in the signaling cascade that leads to NF-κB activation, even without directly inhibiting its enzymatic activity. nih.gov

By modulating the NF-κB pathway, D-glucosamine ultimately leads to the suppression of the expression of various pro-inflammatory transcription factors and their target genes. The inhibition of NF-κB's nuclear translocation prevents it from binding to the promoter regions of genes that code for inflammatory mediators.

For example, glucosamine has been shown to ameliorate the IL-1β-induced expression of IL-1β itself in human chondrocytes, a process that is dependent on NF-κB. nih.gov This suggests a negative feedback loop where glucosamine can dampen the inflammatory response. Furthermore, by inhibiting the activation of NF-κB, glucosamine also downregulates the expression of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Beyond NF-κB, some evidence suggests that glucosamine can also affect other transcription factors. For instance, it has been shown to inhibit the activation of c-jun and junD, which are components of the Activator Protein-1 (AP-1) transcription factor complex. nih.gov AP-1 is another important regulator of MMP gene expression. nih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

p38 and JNK Expression Modulation

Research indicates that D-glucosamine sulfate can attenuate the expression of p38 and c-Jun N-terminal kinase (JNK) in chondrocytes. In a rat model of osteoarthritis, oral administration of glucosamine sulfate was found to decrease the expression of both p38 and JNK in the affected cartilage nih.gov. Further investigation into the specific mechanisms has revealed that glucosamine interferes with the MAPK pathway by inhibiting the phosphorylation of JNK and p38 in human chondrocytes. This inhibition of phosphorylation is a key step in preventing the activation of these stress-activated protein kinases. The activation of the JNK and p38 MAPK signaling pathways is known to regulate various cellular activities by responding to stress stimuli, and their increased expression is associated with the progression of degenerative conditions researchgate.net.

In studies using interleukin-1 beta (IL-1β) to stimulate chondrosarcoma cells, treatment with glucosamine resulted in a decrease in the phosphorylation of p38 nih.gov. However, in the same study, the phosphorylation of JNK was observed to increase with glucosamine treatment under IL-1β stimulation nih.gov. This suggests a complex and context-dependent regulation of these pathways by D-glucosamine.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Expression

The Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway is another critical component of the MAPK signaling network, primarily involved in cell proliferation and survival. In contrast to its effects on p38 and JNK, D-glucosamine sulfate has been shown to increase the expression of ERK1/2 in osteoarthritic cartilage nih.gov.

Further studies have elaborated on this by demonstrating that in the presence of IL-1β, glucosamine treatment leads to an increased phosphorylation of ERK1/2 in chondrosarcoma cells nih.gov. The MEK-ERK1/2 signaling pathway is recognized for its role in regulating chondrocyte proliferation and matrix synthesis nih.gov. The activation of the ERK1/2 pathway by D-glucosamine may therefore represent a pro-survival signal for chondrocytes, contributing to the maintenance of cartilage health.

Impact on Pro-Inflammatory Cytokines and Mediators (e.g., IL-1β, TNF-α, iNOS, PGE2)

D-glucosamine sulfate has demonstrated the ability to modulate the production of several key pro-inflammatory molecules involved in the pathogenesis of inflammatory joint diseases.

In human osteoarthritic chondrocytes, D-glucosamine sulfate has been shown to significantly inhibit the production of prostaglandin E2 (PGE2), both endogenously and when induced by IL-1β nih.gov. This inhibition is achieved by reducing the activity of cyclooxygenase-2 (COX-2) and diminishing the production and activity of microsomal PGE synthase-1 (mPGES-1) nih.gov.

Furthermore, a combination of glucosamine and chondroitin sulfate has been found to suppress the IL-1-induced gene expression of inducible nitric oxide synthase (iNOS) in cartilage explants, leading to a reduction in nitric oxide (NO) production nih.gov. This combination also contributes to a decrease in the formation of pro-inflammatory cytokines such as IL-1β and tumor necrosis factor-alpha (TNF-α) nih.gov. While these findings involve a combination therapy, they suggest a potential role for D-glucosamine sulfate in these anti-inflammatory effects. The inhibition of the IL-1β induced NF-κB pathway by glucosamine sulfate is a key mechanism that results in the reduced synthesis of the COX-2 enzyme nih.gov.

Table 1: Effect of D-Glucosamine Sulfate on Pro-Inflammatory Mediators

| Mediator | Cell/Tissue Type | Stimulus | Effect of D-Glucosamine Sulfate | Reference |

|---|---|---|---|---|

| PGE2 | Human Osteoarthritic Chondrocytes | Endogenous & IL-1β | Significant inhibition of production | nih.gov |

| COX-2 | Human Osteoarthritic Chondrocytes | IL-1β | Reduced activity | nih.gov |

| mPGES-1 | Human Osteoarthritic Chondrocytes | IL-1β | Reduced production and activity | nih.gov |

| iNOS | Cartilage Explants | IL-1β | Suppressed gene expression (in combination with chondroitin sulfate) | nih.gov |

| NO | Cartilage Explants | IL-1β | Reduced production (in combination with chondroitin sulfate) | nih.gov |

| IL-1β | Cartilage Explants | - | Reduced formation (in combination with chondroitin sulfate) | nih.gov |

| TNF-α | Cartilage Explants | - | Reduced formation (in combination with chondroitin sulfate) | nih.gov |

Cellular Redox Status and Antioxidant Properties

D-glucosamine sulfate also influences the cellular redox balance through both direct and indirect antioxidant mechanisms.

Direct Scavenging of Reactive Oxygen Species (ROS)

There are differing findings regarding the direct radical scavenging activity of D-glucosamine. One study reported that sulfated glucosamine exhibits effective radical scavenging potential in both cellular and non-cellular systems nih.gov. This research, using electron spin resonance spectroscopy and fluorescence probes, confirmed its ability to scavenge reactive oxygen species nih.gov.

Upregulation of Endogenous Antioxidant Proteins and Enzymes

A more clearly defined antioxidant mechanism of D-glucosamine sulfate is its ability to enhance the body's own antioxidant defenses. It has been shown to be an indirect antioxidant by inducing the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) nih.govresearchgate.net. Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes by binding to the antioxidant response element (ARE) in their promoters nih.govmdpi.com.

The activation of the Nrf2/ARE signaling pathway by D-glucosamine leads to the upregulation of several endogenous antioxidant proteins and enzymes. For instance, sulfated glucosamine has been found to enhance the level of reduced glutathione (GSH) in oxidatively stressed human chondrocytes, thereby improving the cellular redox balance nih.gov. Nrf2 is known to induce the transcription of genes involved in GSH synthesis frontiersin.org. Furthermore, the activation of Nrf2 can lead to increased expression of other protective enzymes such as heme oxygenase-1 (HO-1) oup.commdpi.com.

Table 2: Antioxidant Mechanisms of D-Glucosamine Sulfate

| Mechanism | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| Direct Scavenging of ROS | Direct neutralization of reactive oxygen species. | Superoxide (B77818), Hydroxyl radicals | nih.govnih.govresearchgate.net |

| Upregulation of Endogenous Antioxidants | Induction of the cell's own antioxidant defense systems. | Nrf2, GSH, HO-1 | nih.govnih.govresearchgate.netnih.govmdpi.comfrontiersin.orgoup.commdpi.com |

Inhibition of Reactive Nitrogen Species (RNS) Production

D-glucosamine has been shown to inhibit the production of Reactive Nitrogen Species (RNS), primarily through the suppression of inducible nitric oxide synthase (iNOS) expression. Nitric oxide (NO), a key RNS, is synthesized by iNOS in inflammatory conditions and contributes to oxidative stress.

In a study involving a rat model of lipopolysaccharide (LPS)-induced inflammation, intravenous administration of D-glucosamine led to a significant decrease in urinary nitrate excretion, indicating reduced NO production. Specifically, nitrate excretion was decreased by 31% on the first day and 48% on the second day following LPS administration nih.gov.

Further in vitro experiments on cultured macrophages treated with LPS to induce iNOS expression demonstrated a dose-dependent inhibition of NO production by D-glucosamine. The addition of D-glucosamine at concentrations of 0.1, 0.5, 1, and 2 mM resulted in an 18%, 38%, 60%, and 89% decrease in NO production, respectively nih.gov. This inhibitory effect was attributed to the dose-dependent suppression of iNOS protein expression, as D-glucosamine did not affect the cellular concentrations of arginine, NADPH, or tetrahydrobiopterin, which are all necessary for NO synthesis nih.gov. Similar reductions in iNOS protein levels were observed in the spleen, lung, and peritoneal macrophages of rats treated with glucosamine nih.gov.

Another study on human osteoarthritic chondrocytes confirmed these findings, showing that glucosamine sulfate (GS) can inhibit the IL-1β-induced expression of iNOS by up to 30% oup.com. This demonstrates that glucosamine's ability to inhibit inducible NO synthesis by downregulating iNOS protein expression provides a biochemical basis for its role in mitigating inflammatory processes nih.govresearchgate.net.

Table 1: Effect of D-glucosamine on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| D-glucosamine Concentration (mM) | Inhibition of NO Production (%) |

|---|---|

| 0.1 | 18 |

| 0.5 | 38 |

| 1.0 | 60 |

| 2.0 | 89 |

Data from in vitro studies on cultured macrophages. nih.gov

Prevention of Lipid Peroxidation and Protein Cross-Linkages

D-glucosamine sulfate has demonstrated a protective effect against oxidative damage by preventing lipid peroxidation and the subsequent formation of protein cross-linkages. This mechanism is particularly relevant in the context of cartilage degradation where oxidative stress plays a significant role nih.govnih.gov.

In an in vitro model of cartilage collagen degradation, both glucosamine sulfate and glucosamine hydrochloride were found to significantly and dose-dependently inhibit collagen degradation induced by activated chondrocytes nih.gov. The mechanism behind this chondroprotective effect appears to be the inhibition of advanced lipoxidation reactions nih.govnih.gov.

While D-glucosamine did not inhibit the initial stages of lipid peroxidation, as measured by conjugated diene formation in either activated chondrocytes or in copper-induced oxidation of purified lipoproteins, it did show a dose-dependent inhibition of malondialdehyde (TBARS) formation by oxidized lipoproteins nih.gov. Malondialdehyde is a reactive aldehyde and a major product of lipid peroxidation. Furthermore, D-glucosamine was shown to prevent the oxidation of lipoprotein proteins and inhibit the formation of malondialdehyde adducts in the chondrocyte cell matrix nih.gov.

These findings suggest that D-glucosamine does not act as a scavenger of the initial radical species in lipid peroxidation but rather interferes with the downstream consequences, specifically by inhibiting advanced lipoxidation reactions. This action prevents the oxidative damage and cross-linking of proteins, such as collagen, within the extracellular matrix nih.gov.

Table 2: Inhibitory Effects of D-glucosamine Hydrochloride on Lipid Peroxidation Markers

| Assay | Effect of D-glucosamine Hydrochloride |

|---|---|

| Conjugated Diene Formation (in activated chondrocytes) | No inhibition |

| Conjugated Diene Formation (in copper-induced lipoprotein oxidation) | No inhibition |

| Malondialdehyde (TBARS) Formation (in oxidized lipoproteins) | Dose-dependent inhibition |

| Lipoprotein Protein Oxidation | Prevention |

| Malondialdehyde Adduct Formation (in chondrocyte cell matrix) | Inhibition |

Data from in vitro studies. nih.gov

Regulation of Cellular Signaling and Autophagy

O-GlcNAcylation of Proteins

D-glucosamine is a key substrate for the hexosamine biosynthetic pathway (HBP), which culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) mdpi.comnih.gov. UDP-GlcNAc is the sole sugar donor for O-GlcNAc transferase (OGT), the enzyme that catalyzes the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins nih.govnih.govwikipedia.org. This dynamic and reversible post-translational modification is known as O-GlcNAcylation mdpi.comwikipedia.org.

By entering the HBP, D-glucosamine can increase the intracellular pool of UDP-GlcNAc, thereby promoting the O-GlcNAcylation of a wide range of proteins mdpi.comnih.gov. This modification can alter protein stability, protein-protein interactions, subcellular localization, and enzymatic activity wikipedia.org. O-GlcNAcylation is involved in a multitude of cellular processes, and its dysregulation has been linked to various diseases nih.gov.

The level of O-GlcNAcylation is tightly regulated by the interplay between OGT and O-GlcNAcase (OGA), the enzyme responsible for removing the O-GlcNAc modification wikipedia.org. Due to its reciprocal relationship with phosphorylation, as both modifications occur on serine and threonine residues, O-GlcNAcylation can compete with and influence phosphorylation-dependent signaling pathways wikipedia.org. For instance, increased O-GlcNAcylation has been shown to affect the phosphorylation status of proteins involved in various signaling cascades wikipedia.org.

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism mdpi.comnih.govfrontiersin.org. Evidence suggests that D-glucosamine can modulate this pathway, although the effects appear to be context-dependent.

In the context of angiogenesis, D-glucosamine has been found to promote hypoxia-dependent angiogenesis independently of the canonical VEGF-Akt-eNOS signaling pathway ahajournals.org. Treatment of human umbilical vein endothelial cells (HUVECs) with glucosamine under hypoxic conditions did not increase the phosphorylation of VEGFR2, Akt, or eNOS, suggesting that its pro-angiogenic effects are not mediated through the classical activation of this axis ahajournals.org.

The PI3K/Akt pathway is a central node in cellular signaling, integrating inputs from various growth factors and nutrients to orchestrate a cellular response mdpi.comfrontiersin.orgnih.gov. Given that D-glucosamine enters a key nutrient-sensing pathway (the HBP), its downstream effects are likely to intersect with PI3K/Akt signaling. The modulation of this pathway by D-glucosamine may be indirect, potentially through O-GlcNAcylation of key signaling components within the cascade, which in turn alters their activity or interaction with other proteins.

STAT3 Pathway Activation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including inflammation, cell proliferation, and survival. D-glucosamine has been shown to directly impact the STAT3 signaling pathway, with evidence pointing towards both activation and inhibition depending on the cellular context.

In one study, D-glucosamine treatment was found to activate the STAT3 pathway in myeloid-derived suppressor cells (MDSCs) frontiersin.org. This activation, characterized by increased phosphorylation of STAT3, was associated with an enhanced immunosuppressive function of these cells frontiersin.org.

Conversely, other research has demonstrated an inhibitory effect of glucosamine on STAT3 signaling. In human aldehyde dehydrogenase-positive (ALDH+) breast cancer stem cells and MCF7 cells, glucosamine treatment led to a decrease in the phosphorylation of STAT3, thereby inhibiting its activation nih.gov. This inhibition of the STAT3 pathway was associated with a reduction in the "stemness" of these cancer cells, as evidenced by decreased expression of pluripotency genes and a reduced number of mammosphere-forming units nih.gov. Similarly, D-glucosamine was reported to decrease STAT3 activation in prostate carcinoma DU145 cells researchgate.net.

These seemingly contradictory findings suggest that the effect of D-glucosamine on the STAT3 pathway is highly dependent on the cell type and the surrounding microenvironment. The mechanism may involve alterations in the glycosylation status of receptors or signaling molecules upstream of STAT3 nih.gov.

Table 3: Context-Dependent Effects of D-glucosamine on STAT3 Pathway Activation

| Cell Type | Effect on STAT3 Phosphorylation | Observed Outcome |

|---|---|---|

| Myeloid-Derived Suppressor Cells (MDSCs) | Increased | Enhanced immunosuppressive ability frontiersin.org |

| ALDH+ Breast Cancer Stem Cells | Decreased | Reduced "stemness" nih.gov |

| MCF7 Breast Cancer Cells | Decreased | Reduced "stemness" nih.gov |

| DU145 Prostate Carcinoma Cells | Decreased | Reduced expression of anti-apoptosis proteins researchgate.net |

Mammalian Target of Rapamycin (mTOR) Signaling Pathway Regulation

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival nih.govmdpi.com. It integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis and other anabolic processes nih.govnovapublishers.com. The mTOR signaling pathway is closely intertwined with nutrient-sensing pathways, including the hexosamine biosynthetic pathway (HBP) which is directly fueled by D-glucosamine.

mTOR exists in two distinct complexes, mTORC1 and mTORC2 mdpi.comnovapublishers.com. mTORC1, in particular, is sensitive to nutrient availability and its activation promotes protein synthesis and cell growth while inhibiting autophagy . Upstream signals, including those from the PI3K/Akt pathway, converge on the tuberous sclerosis complex (TSC1/TSC2) to regulate the activity of Rheb, a small GTPase that directly activates mTORC1 nih.govmdpi.com.

Given that D-glucosamine directly impacts the HBP and leads to increased O-GlcNAcylation, it can regulate mTOR signaling. O-GlcNAcylation has been shown to modify key components of the mTOR pathway, thereby influencing its activity. The intricate crosstalk between O-GlcNAcylation and phosphorylation can modulate the signaling cascade that leads to mTOR activation. As a central controller of nutrient-sensing signaling, mTOR is involved in a feedback loop with other pathways to regulate cellular metabolism and growth mdpi.com. The influence of D-glucosamine on mTOR is therefore a critical aspect of its effect on cellular homeostasis.

Induction of Autophagy

D-glucosamine has been identified as an effective activator of autophagy, a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis. nih.govfrontiersin.org Studies in normal human chondrocytes demonstrate that glucosamine treatment activates autophagy, as indicated by an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from LC3-I to LC3-II, the formation of LC3 puncta (autophagosomes), and increased LC3 turnover. nih.gov This activation of autophagy flux suggests an enhancement of the entire process, rather than an inhibition of later stages. nih.gov

The molecular mechanism underlying this induction primarily involves the inhibition of the Akt/mammalian target of rapamycin (mTOR) pathway. nih.govfrontiersin.org Glucosamine treatment has been shown to inhibit the phosphorylation of key proteins in this pathway, including Akt, Forkhead box protein O3 (FoxO3), and the ribosomal protein S6, a downstream target of mTOR. nih.govnih.gov By inhibiting this central signaling pathway, which is a major negative regulator of autophagy, glucosamine promotes the initiation of the autophagic process. frontiersin.org Some research also suggests that glucosamine can induce autophagy through an mTOR-independent pathway and may involve the expression of Sirtuin 1 (SIRT1). researchgate.netresearchgate.net However, it has been noted that the effects of glucosamine on autophagy in human chondrocytes can be time-dependent, with short-term exposure activating the process, while prolonged exposure may have opposite effects. frontiersin.orgfrontiersin.org

Effects on Specific Cellular and Tissue Models (in vitro/ex vivo)

Chondrocyte Metabolism and Gene Expression

D-glucosamine sulfate exerts a dual influence on chondrocyte metabolism, affecting both anabolic and catabolic pathways that are crucial for maintaining cartilage health. nih.govnih.gov

Anabolic Effects: In vitro studies have shown that glucosamine can stimulate the anabolic activities of chondrocytes. It enhances the production of essential cartilage matrix components, including aggrecan and type II collagen. nih.govepa.govcore.ac.uk It also serves as a precursor for the synthesis of glycosaminoglycans (GAGs), which are fundamental building blocks for joint cartilage. meschinohealth.comversusarthritis.org Furthermore, glucosamine treatment has been found to up-regulate the mRNA levels of transforming growth factor-beta 1 (TGF-β1), a key signaling molecule involved in matrix production. epa.gov

Catabolic Effects: Glucosamine also demonstrates significant anti-catabolic properties. It can counteract the effects of inflammatory cytokines like interleukin-1 beta (IL-1β), a key mediator in cartilage degradation. nih.gov Specifically, glucosamine has been shown to inhibit IL-1β-induced activation of the nuclear factor-kappa B (NF-κB) pathway in human chondrocytes. nih.gov This inhibition leads to a reduction in the synthesis of inflammatory mediators such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes responsible for the breakdown of cartilage components like type II collagen. nih.govcore.ac.uk By preventing collagen degeneration and inhibiting the activity of MMPs and aggrecanases, glucosamine helps to protect the extracellular matrix from degradation. nih.govnih.gov

The table below summarizes the key effects of D-glucosamine on chondrocyte metabolism and gene expression based on in vitro findings.

| Metabolic Process | Specific Effect | Key Molecules Involved |

| Anabolism | Stimulates synthesis of cartilage matrix components | Aggrecan, Type II Collagen |

| Serves as a precursor for GAG synthesis | Glycosaminoglycans (GAGs) | |

| Upregulates growth factor gene expression | Transforming growth factor-beta 1 (TGF-β1) | |

| Catabolism | Inhibits inflammatory signaling pathways | Interleukin-1 beta (IL-1β), NF-κB |

| Reduces synthesis of inflammatory enzymes | Cyclooxygenase-2 (COX-2) | |

| Inhibits cartilage-degrading enzymes | Matrix metalloproteinases (MMPs), Aggrecanases |

Synovial Cell Function

D-glucosamine sulfate influences the function of synovial cells, which form the synovial membrane responsible for producing synovial fluid. In explant cultures of synovium, glucosamine has been shown to increase the production of hyaluronic acid. nih.govmeschinohealth.com Hyaluronic acid is a major component of synovial fluid, contributing to its viscosity and lubricating properties, which are essential for reducing friction and wear on the articular cartilage. meschinohealth.com

Furthermore, glucosamine exhibits anti-inflammatory effects on synovial cells. Studies have demonstrated that a combination of glucosamine and chondroitin sulfate can significantly decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), in the synovial fluid. nih.gov These findings suggest that glucosamine can help modulate the inflammatory environment within the joint.

Mesenchymal Stem Cell (MSC) Chondrogenic Differentiation

D-glucosamine has been shown to positively influence the chondrogenic differentiation of mesenchymal stem cells (MSCs), which are progenitor cells capable of developing into various cell types, including chondrocytes. Research indicates that glucosamine can stimulate MSCs to adopt a chondrogenic phenotype. mdpi.com

This is characterized by the enhanced expression of type II collagen (Col2a1) and the inhibition of matrix metalloproteinase-13 (MMP13), an enzyme that degrades cartilage. nih.gov The mechanism for this appears to involve the modulation of inflammatory signaling. For instance, the inflammatory cytokine tumor necrosis factor-alpha (TNF-α) can activate the NF-κB pathway, which inhibits MSCs from undergoing chondrogenesis. mdpi.com Glucosamine has been shown to counteract this effect, suggesting it promotes chondrogenesis by negatively interacting with the NF-κB pathway. mdpi.com A derivative of glucosamine was also found to promote an increased expression of TNF receptor 2 (TNFR2) in TNF-α-primed cells, which is associated with immunosuppressive and regenerative functions in MSCs. nih.gov

Vascular Smooth Muscle Cell Proteoglycan Synthesis and Lipoprotein Interactions

In the context of vascular smooth muscle cells (VSMCs), D-glucosamine has distinct effects on proteoglycan synthesis and subsequent interactions with lipoproteins. Proteoglycans in the arterial intima play a role in the retention of low-density lipoprotein (LDL), a key step in the development of atherosclerosis. nih.gov

Studies on aortic smooth muscle cells have shown that proteoglycans synthesized in the presence of glucosamine have smaller glycosaminoglycan (GAG) chains compared to control proteoglycans. nih.govuq.edu.auuky.edu This alteration in proteoglycan structure leads to a corresponding decrease in their ability to bind to LDL. nih.govuq.edu.au Both the binding affinity and the binding capacity for LDL are reduced in proteoglycans synthesized in the presence of glucosamine. uq.edu.au The proposed mechanism for this effect is that glucosamine may lead to a depletion of cellular ATP, which in turn inhibits the synthesis of GAG chains. researchgate.net In contrast to its effects in VSMCs, glucosamine has been shown to increase the production of heparan sulfate proteoglycans (HSPG) in vascular endothelial cells, which is considered an atheroprotective effect. nih.gov

The table below details the observed effects of D-glucosamine on vascular smooth muscle cells.

| Cellular Process | Effect of D-Glucosamine | Consequence |

| Proteoglycan Synthesis | Leads to the formation of smaller glycosaminoglycan (GAG) chains | Altered proteoglycan structure |

| Lipoprotein Interaction | Reduces binding affinity and capacity for low-density lipoprotein (LDL) | Decreased lipoprotein retention |

| Cellular Energy | May cause depletion of cellular ATP | Inhibition of GAG chain synthesis |

Macrophage Lipid Accumulation and Immune Response

D-glucosamine has been observed to modulate macrophage function, influencing both lipid metabolism and immune responses.

In terms of lipid metabolism, studies using the RAW264.7 macrophage cell line have shown that glucosamine promotes intracellular lipid accumulation. nih.govnih.govresearchgate.net This effect is thought to be mediated through the stimulation of the mammalian target of rapamycin (mTOR) signaling pathway, which in turn regulates lipogenesis. nih.govkoreascience.kr Glucosamine treatment was found to increase the expression of genes involved in fatty acid synthesis, such as acetyl CoA carboxylase (ACC) and fatty acid synthase (FAS). koreascience.kr

Regarding the immune response, glucosamine exhibits immunomodulatory properties. It has been shown to suppress inflammatory reactions in macrophages. bmj.com For example, a combination of glucosamine and chondroitin sulfate synergistically attenuated pro-inflammatory responses mediated by lipopolysaccharide (LPS) and hyaluronic acid fragments in THP-1 macrophages, significantly reducing NF-κB activity and the secretion of cytokines like IL-1β, IL-6, and TNF-α. bmj.com Other studies indicate that glucosamine can impact macrophage polarization, potentially skewing them towards a more reparative and pro-resolving phenotype, which can aid in tissue repair. nih.gov However, some research also suggests that glucosamine can promote the production of myeloid-derived suppressor cells (MDSCs), which have immunosuppressive functions. frontiersin.org

Osteoblast Proliferation and Autophagy

D-glucosamine has been shown to influence the cellular processes of osteoblasts, the cells responsible for bone formation. Research indicates that D-glucosamine can promote the proliferation of osteoblasts by modulating autophagy, a cellular process of degradation and recycling of cellular components. This effect is concentration-dependent.

Studies have demonstrated that D-glucosamine activates autophagy in human osteoblast-like cells (hFOB1.19) in a time- and concentration-dependent manner. nih.gov The underlying mechanism appears to involve the inhibition of the mammalian target of rapamycin (mTOR) pathway. nih.govspringermedizin.de Specifically, D-glucosamine has been observed to inhibit the phosphorylation of m-TOR. nih.gov This is significant as the mTOR pathway is a central regulator of cell growth, proliferation, and autophagy.

Further research has elucidated that low concentrations of D-glucosamine not only promote autophagy and proliferation but also reduce apoptosis of osteoblasts, thereby maintaining their activity. springermedizin.de The induction of autophagy by D-glucosamine is characterized by an increase in the expression of autophagy-related proteins such as LC3 and Beclin-1. nih.gov Conversely, high concentrations of glucosamine have been associated with the induction of apoptosis, a process that is exacerbated by the inhibition of autophagy. nih.gov

In vivo studies using a mouse model of senile osteoporosis induced by d-Galactose have further supported these findings. springermedizin.deresearchgate.net In this model, D-glucosamine administration significantly improved bone mineral density (BMD) and bone micro-architecture, decreased skeletal senescence and apoptosis, and increased osteogenesis. springermedizin.deresearchgate.net These beneficial effects were reversed when autophagy was inhibited, highlighting the critical role of autophagy in the osteogenic effects of D-glucosamine. springermedizin.deresearchgate.net

The table below summarizes the key findings on the effects of D-glucosamine on osteoblasts.

| Cell Type | Effect of D-Glucosamine | Underlying Mechanism | Key Proteins Involved |

| Human Osteoblast-like cells (hFOB1.19) | Promotes proliferation and autophagy (concentration-dependent) | Inhibition of mTOR pathway | mTOR, LC3, Beclin-1, SQSTM1/p62 |

| MC3T3-E1 osteoblasts (mice) | Stimulates proliferation, activity, and differentiation; inhibits apoptosis | Modulation of autophagy | - |

| Osteoblasts in d-Galactose-induced osteoporotic mice | Improves bone mineral density and micro-architecture; decreases senescence and apoptosis; increases osteogenesis | Promotion of osteoblast autophagy | - |

Hematopoietic Stem and Progenitor Cell (HSPC) Function and Myelopoiesis

D-glucosamine has been found to influence hematopoiesis, the process of creating new blood cells, by affecting the function of hematopoietic stem and progenitor cells (HSPCs) and the process of myelopoiesis, the production of myeloid cells. frontiersin.orgnih.govnih.gov

Research in mice has shown that D-glucosamine administration promotes the production of immature myeloid cells, specifically myeloid-derived suppressor cells (MDSCs). frontiersin.orgnih.govnih.gov MDSCs are a heterogeneous population of immature myeloid cells that have immunosuppressive properties. frontiersin.orgnih.gov This effect was observed both in vivo and in vitro. frontiersin.orgnih.govnih.gov

The mechanism behind this involves the interference of D-glucosamine with HSPC function. D-glucosamine has been shown to upregulate the expression of glucose transporter 1 (GLUT1) in HSPCs. frontiersin.orgnih.gov It also influences HSPC functions by downregulating key genes that are crucial for myelopoiesis. frontiersin.orgnih.gov This interference with the normal differentiation process of HSPCs leads to an increased production of immature myeloid cells like MDSCs. frontiersin.orgnih.gov

Furthermore, D-glucosamine was found to enhance the immunosuppressive activity of these MDSCs. frontiersin.orgnih.gov It achieves this by increasing the expression of arginase 1 and inducible nitric oxide synthase (iNOS), leading to higher levels of reactive oxygen species (ROS). frontiersin.orgnih.gov This process is regulated by the STAT3 and ERK1/2 pathways. frontiersin.orgnih.gov

The following table outlines the observed effects of D-glucosamine on hematopoietic stem and progenitor cells and myelopoiesis.

| Cell/Process | Effect of D-Glucosamine | Molecular Mechanisms |

| Hematopoietic Stem and Progenitor Cells (HSPCs) | Influences HSPC function | Upregulates glucose transporter 1 (GLUT1) expression; Downregulates key genes involved in myelopoiesis |

| Myelopoiesis | Interferes with the process | Promotes the production of immature myeloid cells (MDSCs) |

| Myeloid-Derived Suppressor Cells (MDSCs) | Enhances immunosuppressive activity | Increases expression of arginase 1 and iNOS; Increases production of reactive oxygen species (ROS); Activates STAT3 and ERK1/2 pathways |

Interference with Cellular Energy Management (e.g., ATP Depletion)

D-glucosamine can interfere with cellular energy metabolism, leading to a depletion of adenosine triphosphate (ATP), the primary energy currency of the cell. This effect has been observed in vascular smooth muscle cells (VSMCs).

In these cells, D-glucosamine was found to inhibit the synthesis of glycosaminoglycan (GAG) chains on proteoglycans. researchgate.net This inhibition was linked to a depletion of cellular ATP content. researchgate.net Studies showed that exposure of VSMCs to glucosamine resulted in a 25-30% depletion of cellular ATP. researchgate.net This ATP depletion was associated with a decrease in the incorporation of sulfate into proteoglycans and a reduction in the size of the proteoglycans decorin and biglycan. researchgate.net

The mechanism proposed for this ATP depletion is the preferential phosphorylation of glucosamine over glucose. researchgate.net Glucosamine was observed to decrease glucose uptake and consumption, suggesting that it competes with glucose for phosphorylation by hexokinase, a process that consumes ATP. researchgate.net Upon withdrawal of glucosamine, both ATP levels and proteoglycan synthesis returned towards their baseline values, further supporting the link between glucosamine-induced ATP depletion and its effects on GAG synthesis. researchgate.net

The cellular response to energy depletion often involves the activation of pathways aimed at restoring energy balance. nih.gov One of the key sensors of cellular energy status is the AMP-activated protein kinase (AMPK), which is activated when ATP levels are low. nih.gov While the direct activation of AMPK by D-glucosamine-induced ATP depletion was not the focus of the cited study on VSMCs, it represents a fundamental cellular response to such energy stress. nih.gov

The table below summarizes the findings regarding D-glucosamine's interference with cellular energy management.

| Cellular Process | Effect of D-Glucosamine | Proposed Mechanism | Consequence |

| Cellular Energy Metabolism | Depletion of cellular ATP (25-30% in VSMCs) | Preferential phosphorylation of glucosamine over glucose, leading to decreased glucose uptake and consumption | Inhibition of ATP-dependent processes |

| Proteoglycan Synthesis (in VSMCs) | Inhibition of glycosaminoglycan (GAG) chain synthesis | Depletion of cellular ATP | Reduced size of proteoglycans (decorin and biglycan) |

Structural Biochemistry and Conformational Analysis of D Glucosamine Sulfate

Pyranose Ring Conformation and Pucker Dynamics

Like most hexoses, D-glucosamine predominantly exists in a cyclic form, with the six-membered pyranose ring being the most stable structure. researchgate.netacs.org This ring is not planar and adopts various conformations to minimize steric strain.

The pyranose ring of D-glucosamine overwhelmingly adopts the chair conformation. researchgate.netresearchgate.net Specifically, the 4C1 chair conformation is the most dominant and energetically favored form. researchgate.netbme.hunih.gov In this conformation, the carbon atoms C-2, C-3, C-5, and the ring oxygen lie in a reference plane, with C-4 positioned above the plane and C-1 below. This arrangement places the bulky hydroxymethyl (-CH2OH) group and most other substituents in equatorial positions, which minimizes steric hindrance and results in greater stability compared to the alternative 1C4 chair form. bme.huuni-kiel.de X-ray crystallography studies on D-glucosamine salts have confirmed the preference for the 4C1 chair conformation in the solid state. researchgate.netnih.gov

While the 4C1 chair is the most stable conformation, the pyranose ring is not entirely rigid and undergoes dynamic conformational exchange. nih.govnih.gov This includes transitions between the dominant 4C1 chair and the higher-energy 1C4 chair conformation. nih.gov

Computational simulations on the related molecule N-acetyl-D-glucosamine (GlcNAc) in an aqueous environment have provided insights into these dynamics. These studies show that while the 4C1 chair is present for over 99% of the time, it can transition to the 1C4 form. nih.gov The predicted forward rate for the 4C1 ↔ 1C4 transition in unmodified GlcNAc is approximately 0.8 µs⁻¹, with the 1C4 chair having a very short lifetime of about 3 nanoseconds. nih.govnih.gov The energy difference between the two chair forms is significant, with the 4C1 conformer being considerably lower in energy. bme.hunih.gov

It has been proposed that sulfonation at various positions on the glucosamine (B1671600) ring can significantly influence these dynamics by blocking pseudorotation, thereby affecting the puckering exchange. nih.govnih.gov

Glycosidic Linkage Geometry

A glycosidic linkage is a covalent bond that joins a carbohydrate molecule to another group. wikipedia.orglibretexts.org This bond typically forms between the hemiacetal group of a saccharide and the hydroxyl group of another compound. wikipedia.org As a monosaccharide, a single D-glucosamine (sulfate) molecule does not possess an internal glycosidic linkage. wikipedia.org However, it contains the necessary functional groups (a hemiacetal group and hydroxyl groups) to form glycosidic bonds with other monosaccharides, creating disaccharides or polysaccharides, or with other molecules (aglycones) to form glycosides. wikipedia.orgwikipedia.org

Inter- and Intramolecular Hydrogen Bonding Networks

The crystal structure of D-glucosamine (sulfate) is stabilized by an extensive network of hydrogen bonds. These interactions involve the amino group, hydroxyl groups, the sulfate (B86663) moiety, and water molecules of crystallization. nih.gov In the crystal structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt dihydrate, both inter- and intramolecular hydrogen bonds are crucial in defining the molecular conformation and the packing of molecules within the crystal lattice. nih.gov

Crystal Structure Elucidation and Refinement

The crystal structure of 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt dihydrate, a form of glucosamine sulfate, was determined using direct methods. nih.gov The analysis revealed the specific parameters of the unit cell, which is the basic repeating unit of the crystal lattice, and identified its space group, which describes the symmetry of the crystal. nih.gov

Table 1: Crystallographic Data for 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt dihydrate

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2(1)2(1)2(1) | nih.gov |

| Unit Cell Dimensions | ||

| a | 7.713 Å | nih.gov |

| b | 9.390 Å | nih.gov |

| c | 17.222 Å | nih.gov |

Molecular Packing and Stabilization

D-Glucosamine sulfate is an amino sugar that plays a role as a precursor in the biochemical synthesis of glycosylated proteins and lipids. researchgate.netacs.org In its isolated form, D-glucosamine sulfate is a highly hygroscopic and unstable compound, prone to oxidation and degradation, which complicates its formulation and practical use. google.comacs.org This inherent instability has led to the development of stabilized forms, most commonly through the addition of alkali metal salts like sodium chloride or potassium chloride. google.comacs.org

While often referred to as a "stabilized salt" or "co-crystal," evidence suggests that many commercial preparations of D-glucosamine sulfate are, in fact, physical mixtures of glucosamine hydrochloride and an alkali sulfate (e.g., K₂SO₄). acs.orgresearchgate.net This is due to the high propensity of the more stable glucosamine chloride to crystallize from solutions. acs.org The presence of these additional salts contributes to a more stable crystalline powder with a higher melting point (above 300°C for the mixed salt with NaCl) and significantly reduced sensitivity to ambient humidity. google.com

| Property | D-Glucosamine sulfate | D-Glucosamine sulfate stabilized with NaCl |

| Hygroscopicity | High google.comacs.org | Practically negligible google.com |

| Stability | Unstable, readily oxidized google.comacs.org | Stable at ambient temperature and humidity google.com |

| Melting Point | Decomposes | >300 °C google.com |

| Crystalline Form | Difficult to obtain pure crystalline form | Crystalline powder google.com |

Three-Dimensional Structure-Activity Relationships (SARs)

The therapeutic effects of D-glucosamine sulfate are intrinsically linked to its three-dimensional structure and the specific functional groups it possesses. As a fundamental building block for glycosaminoglycans (GAGs), such as hyaluronic acid and keratan (B14152107) sulfate, its primary mechanism of action is to serve as a substrate for the synthesis of these essential components of the articular cartilage matrix. nih.govdrugbank.com

The chondroprotective activity of D-glucosamine sulfate can be attributed to several key structural features: